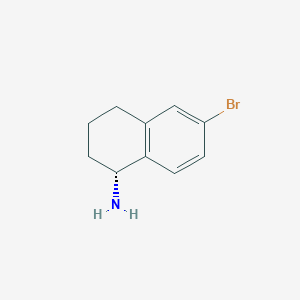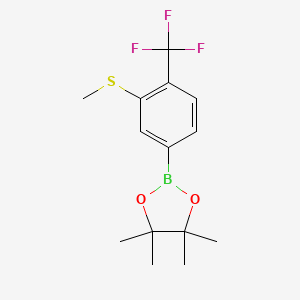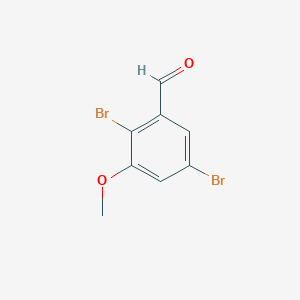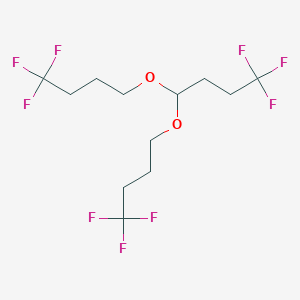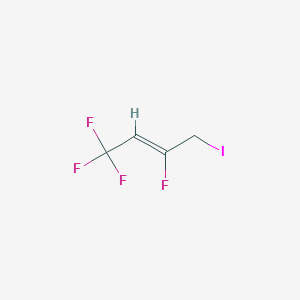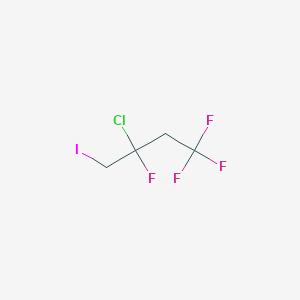
Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is a highly specialized fluorinated compound. It is characterized by its unique structure, which includes multiple ether linkages and a perfluorinated backbone. This compound is notable for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) typically involves the iodination of a perfluorinated polyether precursor. The reaction conditions often require the use of iodine or iodine monochloride in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Substitution: Reagents such as silver nitrate or mercury(II) acetate in solvents like acetonitrile or ethanol.
Major Products
The major products of these reactions are typically derivatives where the iodine atom is replaced by another functional group, such as an azide or thiocyanate group.
Applications De Recherche Scientifique
Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: In proteomics research, where it is used to label proteins for mass spectrometry analysis.
Industry: Used in the manufacture of specialized coatings and lubricants that require high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) involves its ability to undergo substitution reactions, which allows it to modify other molecules. Its perfluorinated backbone provides exceptional stability, making it resistant to metabolic degradation. This stability is crucial for its applications in various fields, as it ensures the compound remains intact under harsh conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluoro(1-bromo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)
- Perfluoro(1-chloro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)
Uniqueness
Compared to its brominated and chlorinated analogs, Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions. This reactivity allows for a broader range of chemical modifications, making it more versatile in synthetic applications.
Propriétés
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoro-3-iodopropan-2-yl)oxypropan-2-yl]oxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F37IO5/c19-1(20,7(26,27)28)14(46,47)58-3(22,9(32,33)34)16(50,51)60-5(24,11(38,39)40)18(54,55)61-6(25,12(41,42)43)17(52,53)59-4(23,10(35,36)37)15(48,49)57-2(21,8(29,30)31)13(44,45)56 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAYDYFMSGXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(F)(F)F)(C(F)(F)I)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F37IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1126.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
